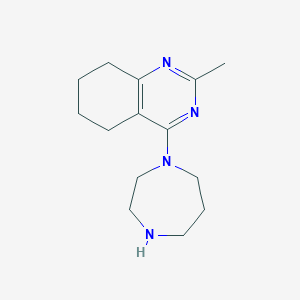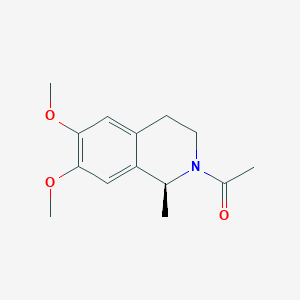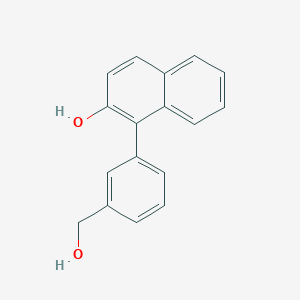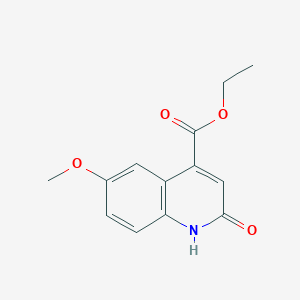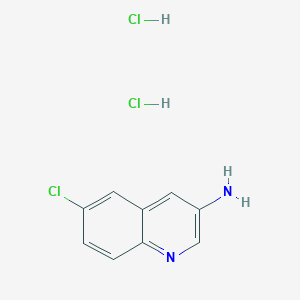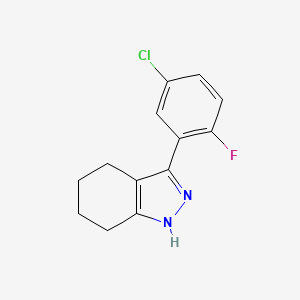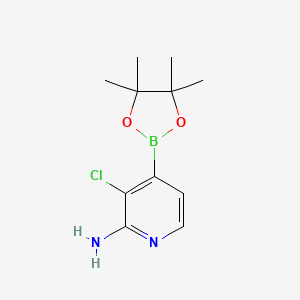
5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol is a complex organic compound that belongs to the class of purine nucleosides This compound features a purine base attached to a cyclopentene ring, which is further substituted with amino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted purine derivatives .
Scientific Research Applications
5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
5-(6-Amino-9h-purin-9-yl)-4-hydroxytetrahydrofuran-3-yl dihydrogen phosphate: This compound shares a similar purine base but differs in the sugar moiety attached to it.
[(2R,3S,4R,5R)-5-(6-Amino-9h-purin-9-yl)-3,4-dihydroxytetrahydro-2-furanyl]methyl sulfamate: Another compound with a purine base, but with different substituents on the sugar ring.
Uniqueness
The uniqueness of 5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentene ring and the specific arrangement of functional groups make it a valuable compound for various research applications .
Properties
CAS No. |
5261-79-0 |
|---|---|
Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-(6-aminopurin-9-yl)-3-methylcyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C11H13N5O2/c1-5-2-6(9(18)8(5)17)16-4-15-7-10(12)13-3-14-11(7)16/h2-4,6,8-9,17-18H,1H3,(H2,12,13,14) |
InChI Key |
PHUOJWOHGMYMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


